2-[3-(Benzyl-isopropyl-amino)-piperidin-1-yl]-ethanol
Description
2-[3-(Benzyl-isopropyl-amino)-piperidin-1-yl]-ethanol is a tertiary amine derivative featuring a piperidine core substituted at position 3 with a benzyl-isopropyl-amino group and at position 1 with an ethanol moiety. This structural configuration imparts unique physicochemical properties, including solubility in polar solvents due to the hydroxyl group and lipophilicity from the benzyl and isopropyl substituents. The compound’s synthesis likely follows alkylation or reductive amination pathways, as inferred from procedures in involving aromatic amines and ethanol-based purification .
Properties
IUPAC Name |
2-[3-[benzyl(propan-2-yl)amino]piperidin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O/c1-15(2)19(13-16-7-4-3-5-8-16)17-9-6-10-18(14-17)11-12-20/h3-5,7-8,15,17,20H,6,9-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCGALKBOUZMJNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)C2CCCN(C2)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Benzyl-isopropyl-amino)-piperidin-1-yl]-ethanol typically involves multiple steps. One common approach is to start with the piperidine ring, which can be synthesized through a series of cyclization reactions. The benzyl-isopropyl-amino group can be introduced via reductive amination, where benzylamine and isopropylamine are reacted with an appropriate aldehyde or ketone in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[3-(Benzyl-isopropyl-amino)-piperidin-1-yl]-ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol moiety can yield benzyl-isopropyl-amino-piperidin-1-yl-acetaldehyde or benzyl-isopropyl-amino-piperidin-1-yl-acetic acid .
Scientific Research Applications
2-[3-(Benzyl-isopropyl-amino)-piperidin-1-yl]-ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-(Benzyl-isopropyl-amino)-piperidin-1-yl]-ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The benzyl-isopropyl-amino group can bind to active sites, modulating the activity of the target molecule. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Comparison of Selected Compounds
Table 2: Structural Impact on Bioactivity
Biological Activity
2-[3-(Benzyl-isopropyl-amino)-piperidin-1-yl]-ethanol is a piperidine derivative characterized by the presence of a benzyl group and an isopropyl amino moiety. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and diverse biological activities. Understanding its biological activity is crucial for further development and application in pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of approximately 275.39 g/mol. The structure includes a piperidine ring, which contributes to its biological properties, and a hydroxyl group that enhances solubility and reactivity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. It may modulate neurotransmitter systems, influencing various physiological responses. The exact pathways involved are still being elucidated, but preliminary studies suggest significant interactions with cholinergic and adrenergic systems.
1. Anticancer Activity
Recent studies have indicated that piperidine derivatives exhibit notable anticancer properties. For instance, compounds structurally related to this compound have shown activity against various cancer cell lines.
| Study | Cell Line | IC (μM) | Reference |
|---|---|---|---|
| Study A | HeLa (cervical cancer) | 0.126 | |
| Study B | SMMC-7721 (liver cancer) | 0.071 | |
| Study C | K562 (leukemia) | 0.164 |
These results indicate that modifications in the piperidine structure can enhance anticancer activity, suggesting a structure-activity relationship (SAR) that merits further investigation.
2. Neuropharmacological Effects
Piperidine derivatives, including this compound, have been studied for their neuropharmacological effects. They may act as inhibitors of monoamine oxidase (MAO), which is relevant for treating neurodegenerative diseases such as Alzheimer’s.
3. Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of this compound have shown promise against various bacterial strains. The hydroxyl group in its structure may enhance its ability to penetrate bacterial membranes.
Case Studies
Several case studies highlight the therapeutic potential of piperidine derivatives:
- Case Study 1 : A study demonstrated that a related piperidine compound exhibited significant anti-inflammatory effects in models of arthritis, suggesting potential applications in inflammatory diseases.
- Case Study 2 : Another investigation revealed that derivatives similar to this compound showed efficacy in reducing amyloid-beta aggregation, a hallmark of Alzheimer’s disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
